Antiproliferative Activity in HeLa Cells: PubChem BioAssay Confirmed Active at ≤1 µM
In the PubChem BioAssay evaluating antiproliferative activity against human HeLa (cervical carcinoma) cells after 48-hour incubation using the WST8 assay, this compound was classified as 'Active' with measured activity ≤ 1 µM, ranking among only 3 active compounds out of 6 tested in this specific assay panel [1]. This places the compound within the sub-micromolar to low-micromolar activity range, a threshold commonly applied in early-stage oncology screening to prioritize compounds for follow-up. For context, the broader class of 1,2,4-thiadiazole derivatives has demonstrated antiproliferative IC₅₀ values ranging from 0.24 to 20.5 µM across various cancer cell lines, with the most potent reported thiadiazole-thioacetamide hybrids achieving IC₅₀ values of 0.318 µM against specific enzymatic targets [2]. However, direct comparator data for the para-tolyl (CAS 864917-09-9) or ortho-tolyl (CAS 864918-46-7) regioisomers in the same HeLa WST8 assay are not publicly available, limiting the strength of regioisomeric comparison to class-level inference.
| Evidence Dimension | Antiproliferative activity against human HeLa cells (WST8 assay, 48 h) |
|---|---|
| Target Compound Data | Active; activity ≤ 1 µM (1 of 3 active compounds out of 6 tested) |
| Comparator Or Baseline | Class-level baseline: 1,2,4-thiadiazole derivatives reported IC₅₀ range 0.24–20.5 µM across cancer cell lines; most potent thiadiazole-thioacetamide hybrid IC₅₀ = 0.318 µM (SHP2 inhibitor, enzymatic assay, not HeLa) |
| Quantified Difference | Target compound activity ≤ 1 µM vs. class range spanning >2 orders of magnitude; insufficient data for direct regioisomeric comparison |
| Conditions | HeLa cells, WST8 assay, 48-hour incubation, PubChem BioAssay (NIH MLSMR screening) |
Why This Matters
Confirmed sub-micromolar/low-micromolar antiproliferative activity in a human cancer cell line provides a data-anchored starting point for SAR exploration, distinguishing this compound from completely uncharacterized screening library members.
- [1] PubChem BioAssay: Antiproliferative activity against human HeLa cells incubated for 48 hrs by WST8 assay. Substance 864917 (MLS000084269). NCBI, U.S. National Library of Medicine. Result: 3 Active, 1 Activity ≤ 1 µM, 6 Tested. View Source
- [2] Design, Synthesis and Evaluation of Thioacetamide-Tethered Thiadiazole-1,2,4-Triazole Hybrids as SHP2 Inhibitors for Cancer Therapy. Compound 28 IC₅₀ = 0.318 ± 0.001 µM (SHP2 enzymatic assay). Also: Thiadiazole derivatives as anticancer agents – Pharmacological Reports (2020), reporting IC₅₀ values from 0.24 to 1.72 µM in HL-60 and U937 leukemia lines and 2.09 to 8.95 µM in SK-MEL-1 melanoma. View Source
